molecular formula C19H24N6O B6923460 N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6923460
M. Wt: 352.4 g/mol
InChI Key: OOHNJHNAZMCSDF-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a pyrazolopyrimidine core

Properties

IUPAC Name

N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-13-22-18(15-11-21-24(2)19(15)23-13)20-10-14-8-9-25(12-14)16-6-4-5-7-17(16)26-3/h4-7,11,14H,8-10,12H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHNJHNAZMCSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NCC3CCN(C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrazolopyrimidine core. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced.

    Formation of the Pyrazolopyrimidine Core: This can be synthesized through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the pyrazolopyrimidine core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl group and the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing new drugs targeting various diseases.

    Biology: Studied for its potential interactions with biological macromolecules.

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine: shares similarities with other pyrazolopyrimidine derivatives and pyrrolidine-containing compounds.

Uniqueness

    Structural Features: The combination of a pyrrolidine ring, methoxyphenyl group, and pyrazolopyrimidine core is unique, providing distinct chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups contributes to its unique interaction with biological targets, making it a valuable compound for drug development.

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